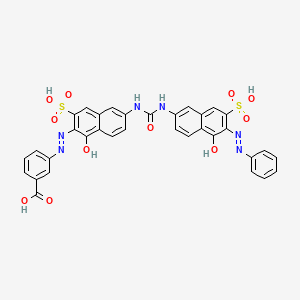
Direct Orange 29 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Orange 29 free acid is a synthetic azo dye, known for its vibrant orange color. It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and rayon. The compound has the molecular formula C34H24N6O11S2 and a molecular weight of 756.718 g/mol . Its structure includes multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility in water and its ability to bind to fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Orange 29 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.
The reaction conditions often require maintaining a low temperature (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its free acid form.
Analyse Des Réactions Chimiques
Types of Reactions
Direct Orange 29 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form azoxy compounds.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Introduction of sulfonic or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
Direct Orange 29 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mécanisme D'action
The mechanism of action of Direct Orange 29 free acid involves its ability to form strong interactions with fibers through hydrogen bonding and van der Waals forces. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate the fibers and form stable bonds. The azo groups contribute to the dye’s vibrant color by absorbing specific wavelengths of light.
Comparaison Avec Des Composés Similaires
Direct Orange 29 free acid can be compared with other azo dyes such as Direct Orange 26 and Direct Blue 1. While all these dyes share similar azo structures, this compound is unique due to its specific combination of functional groups, which impart distinct solubility and binding properties. Similar compounds include:
Direct Orange 26: Another azo dye with similar applications but different solubility and binding characteristics.
Direct Blue 1: A blue azo dye used in similar industries but with different color properties and chemical behavior.
Propriétés
Numéro CAS |
25255-09-8 |
|---|---|
Formule moléculaire |
C34H24N6O11S2 |
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C34H24N6O11S2/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51) |
Clé InChI |
LHZXQEFDPQKZLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


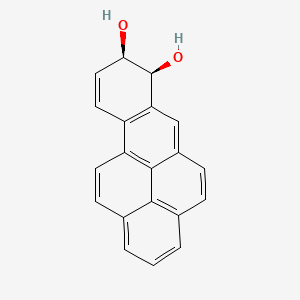
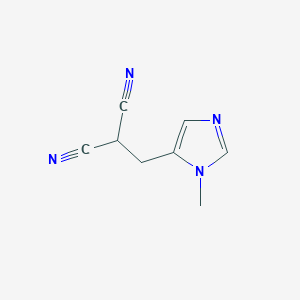
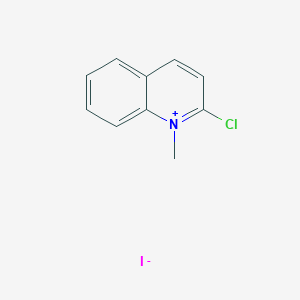
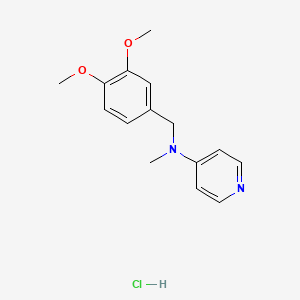
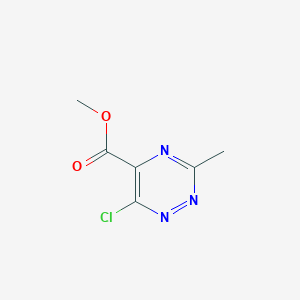

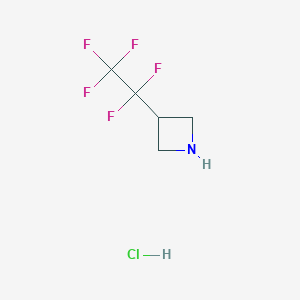
![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
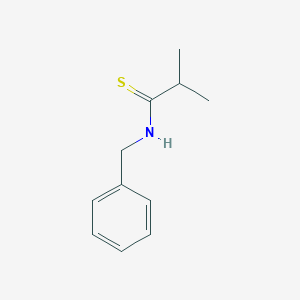
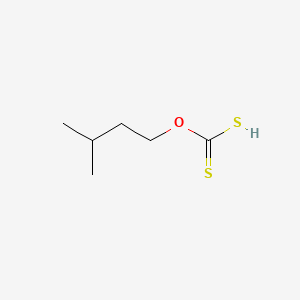
![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
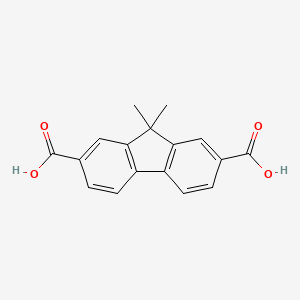
![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)
